2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a purine core structure with fluorophenyl and sulfanylacetamide substituents. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE likely involves multiple steps, including:
Formation of the purine core: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the sulfanylacetamide group: This could be done through thiol-ene reactions or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl groups in the purine core.
Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Investigated for therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE: can be compared with other purine derivatives or fluorophenyl compounds.
Unique Features: The presence of both fluorophenyl and sulfanylacetamide groups may confer unique chemical and biological properties, such as increased stability or specific binding affinities.
List of Similar Compounds
- Adenosine derivatives
- Fluorophenyl-substituted purines
- Sulfanylacetamide-containing compounds
Properties
Molecular Formula |
C22H19F2N5O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H19F2N5O3S/c1-27-19-18(20(31)28(2)22(27)32)29(11-13-7-3-4-8-14(13)23)21(26-19)33-12-17(30)25-16-10-6-5-9-15(16)24/h3-10H,11-12H2,1-2H3,(H,25,30) |
InChI Key |
SKAFVIGFUZDOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4F |
Origin of Product |
United States |
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